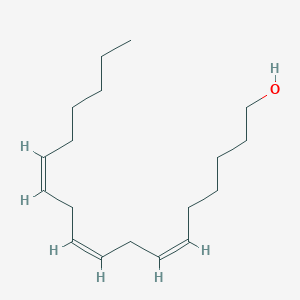

6,9,12-Octadecatrienol

Description

6,9,12-Octadecatrienol, also known as γ-linolenyl alcohol, is an unsaturated fatty alcohol with the molecular formula C₁₈H₃₂O and a molecular weight of 264.45 g/mol (CAS No. 24149-05-1) . It is structurally characterized by three cis-conjugated double bonds at positions 6, 9, and 12 on an 18-carbon chain. This compound is primarily derived from plant sources, such as Justicia gendarussa and Aerva lanata, where it is identified via gas chromatography-mass spectrometry (GC-MS) in ethanolic extracts . It is stored at −20°C to maintain stability and is commercially available in ≥99% purity for research applications .

Properties

IUPAC Name |

(6Z,9Z,12Z)-octadeca-6,9,12-trien-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,12-13,19H,2-5,8,11,14-18H2,1H3/b7-6-,10-9-,13-12- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYSUQMCIPGKKK-QNEBEIHSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6,9,12-Octadecatrienol, also known as alpha-linolenic acid (ALA), is a polyunsaturated fatty acid belonging to the omega-3 family. It is primarily found in plant oils such as flaxseed, chia seeds, and walnuts. This compound has garnered significant attention due to its potential health benefits and biological activities, particularly in inflammation modulation, cardiovascular health, and metabolic regulation.

- Molecular Formula : C₁₈H₃₂O

- Molecular Weight : 272.45 g/mol

- Structural Characteristics : this compound contains three double bonds located at the 6th, 9th, and 12th carbon positions of the carbon chain.

Anti-Inflammatory Effects

Research has shown that this compound exhibits significant anti-inflammatory properties. A study demonstrated its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. The hexane extract containing this compound showed the highest inhibition of NO production at concentrations ranging from 1 to 100 μg/mL without affecting cell viability .

Cardiovascular Health

This compound has been linked to improved cardiovascular health by influencing lipid metabolism. In hepatocyte studies, it was observed that this compound is acylated into lipids and subsequently metabolized into longer-chain fatty acids. This process suggests a role in maintaining lipid homeostasis and preventing atherosclerosis by modulating lipid profiles .

Metabolic Regulation

The compound also plays a role in metabolic pathways associated with obesity and insulin sensitivity. A network pharmacology study indicated that ALA interacts with multiple signaling pathways related to metabolism, including PPAR signaling pathways. These interactions suggest potential therapeutic applications for managing obesity and metabolic disorders .

Case Study 1: Anti-Inflammatory Mechanism

In a controlled experiment using RAW 264.7 cells treated with LPS to induce inflammation, various extracts containing this compound were assessed for their ability to reduce NO levels. The ethyl acetate extract exhibited the most potent anti-inflammatory activity with significant reductions in NO production compared to controls .

Case Study 2: Cardiovascular Impact

A study involving dietary supplementation of ALA showed improvements in endothelial function among participants at risk for cardiovascular diseases. The supplementation resulted in enhanced vascular reactivity and reduced markers of systemic inflammation .

Data Tables

Scientific Research Applications

Nutritional Applications

Dietary Supplementation:

Pinolenic acid is primarily found in pine nuts and has been studied for its health benefits. Research indicates that dietary supplementation of pinolenic acid can have anti-inflammatory effects and may be beneficial in managing conditions such as rheumatoid arthritis (RA) and atherosclerosis. In pre-clinical studies, it was shown to reduce the release of inflammatory cytokines such as IL-6 and TNF-α from peripheral blood mononuclear cells (PBMCs) .

Weight Management:

Pinolenic acid has been linked to appetite regulation. It stimulates the release of satiety hormones, potentially aiding in weight management by reducing hunger . This property makes it a candidate for inclusion in weight loss supplements.

Pharmacological Applications

Anti-inflammatory Properties:

Research has demonstrated that 6,9,12-octadecatrienol exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of nitric oxide (NO) in activated macrophages, which is a marker of inflammation . The compound's ability to modulate immune responses suggests its potential use in treating inflammatory diseases.

Cardiovascular Health:

The metabolism of this compound has been linked to the synthesis of bioactive lipids that may influence cardiovascular health. Studies indicate that it can be metabolized into various eicosanoids that play roles in vascular function and inflammation . This aspect points towards its potential use in developing cardiovascular therapeutics.

Biotechnological Applications

Bioconversion:

The unique structure of pinolenic acid allows for its conversion into various derivatives that may have enhanced biological activities. Research on the enzymatic conversion of this fatty acid into cyclic fatty acids indicates potential applications in creating novel compounds with specific functionalities .

Cosmetic Formulations:

Due to its moisturizing properties and ability to penetrate skin layers, this compound is being explored for use in cosmetic formulations aimed at improving skin hydration and elasticity. Its anti-inflammatory properties also make it suitable for formulations targeting sensitive skin conditions.

Case Studies

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 6,9,12-Octadecatrienol

Key Differences:

- Functional Groups: this compound is an alcohol, whereas γ-linolenic acid and its esters are carboxyl derivatives. This impacts polarity and solubility; esters (e.g., methyl ester) are more lipophilic than carboxylic acids .

- Unsaturation: Compared to saturated analogs like 1-octadecanol, this compound’s three double bonds increase reactivity and fluidity, making it biologically relevant in membrane lipid research .

Table 2: Functional Comparisons

Notable Findings:

- Antimicrobial Activity: 6,9,12-Octadecatrienoic acid phenyl methyl ester inhibits Candida and bacterial biofilms, with 25% concentration in Aerva lanata extracts .

- Industrial Use: Methyl esters of 6,9,12-octadecatrienoic acid are key components in biosurfactants, enhancing emulsification and solubility in aqueous systems .

Physicochemical Properties

Table 3: Physicochemical Comparison

Implications:

- The triple unsaturation in this compound lowers its melting point compared to saturated 1-octadecanol, enhancing fluidity at biological temperatures.

Preparation Methods

Reduction of 6,9,12-Octadecatrienoic Acid Derivatives

The most direct pathway to this compound involves the reduction of its carboxylic acid counterpart, 6,9,12-octadecatrienoic acid (γ-linolenic acid), or its esters. The reduction of methyl γ-linolenate (6,9,12-octadecatrienoic acid methyl ester) to the corresponding alcohol has been explored using catalytic hydrogenation or hydride-based reducing agents.

Catalytic Hydrogenation:

In this method, methyl γ-linolenate is subjected to hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) or Raney nickel. The reaction typically proceeds at moderate temperatures (50–80°C) and pressures (1–5 atm). The ester group is reduced to a primary alcohol, yielding this compound. A critical consideration is the preservation of the triene structure during reduction, which requires careful control of reaction conditions to avoid hydrogenation of the double bonds.

Lithium Aluminum Hydride (LiAlH4) Reduction:

Alternative protocols employ LiAlH4, a strong reducing agent capable of converting esters to alcohols. The reaction is conducted in anhydrous ether or tetrahydrofuran (THF) under reflux. For example, methyl γ-linolenate reacts with LiAlH4 to produce this compound with high efficiency. However, this method demands stringent exclusion of moisture to prevent side reactions.

Enzymatic and Microbial Synthesis

Recent advances in biocatalysis have enabled the production of unsaturated fatty alcohols via engineered microbial strains. For instance, Saccharomyces cerevisiae and Escherichia coli have been modified to express fatty acid reductases and alcohol-forming fatty acyl-CoA reductases (FARs). These enzymes convert γ-linolenic acid directly into this compound through a ATP-dependent reduction process. While yields remain modest compared to chemical methods, microbial synthesis offers a sustainable and scalable alternative.

Industrial-Scale Production Strategies

Guerbet Alcohol Synthesis Adaptations

The Guerbet reaction, traditionally used to synthesize β-branched alcohols, has been adapted for linear unsaturated alcohols. In a modified approach, γ-linolenic acid-derived alcohols undergo controlled dimerization at 150–200°C using copper chromite catalysts. This method, while primarily yielding branched products, can be tuned to favor linear structures by adjusting reaction time and catalyst loading.

Analytical Characterization and Quality Control

Gas Chromatography-Mass Spectrometry (GC-MS)

Post-synthesis analysis of this compound employs GC-MS with polar stationary phases (e.g., bis-cyanopropyl polysiloxane) to resolve geometric isomers. Retention indices and mass fragmentation patterns are compared against authenticated standards, such as NIST Reference Material 8182.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR provide definitive structural confirmation. Key signals include:

-

δ 5.3–5.4 ppm (multiplet): Protons on the C6, C9, and C12 double bonds.

-

δ 3.6 ppm (triplet): Hydroxyl-bearing CH₂ group.

Challenges and Optimization Strategies

Double Bond Isomerization

During synthesis, the conjugated triene system is prone to isomerization, particularly under acidic or high-temperature conditions. Stabilizing the structure requires inert atmospheres (e.g., argon) and low-temperature protocols.

Oxidative Degradation

The polyunsaturated structure makes this compound susceptible to oxidation. Storage under refrigeration (0–4°C) in amber ampoules flushed with argon is essential to maintain stability.

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 85–90% | >95% | Moderate | High |

| LiAlH4 Reduction | 92–95% | >98% | High | Moderate |

| Microbial Synthesis | 40–60% | 80–90% | Low | Emerging |

Q & A

Basic Research Questions

Q. How can 6,9,12-Octadecatrienol be reliably identified and quantified in lipid extracts?

- Methodology : Use gas chromatography (GC) with flame ionization detection (FID) or liquid chromatography (LC) coupled with mass spectrometry (MS). For GC, employ polar capillary columns (e.g., BPX70 or equivalent) to resolve isomers, and verify retention times against certified standards (e.g., γ-linolenic acid derivatives) . Calibration curves should be prepared using ≥98% pure reference material, stored at -20°C under argon to prevent oxidation . Include internal standards like methyl esters of known fatty acids to correct for extraction efficiency .

Q. What are the optimal storage conditions for this compound to prevent degradation?

- Methodology : Store the compound in amber glass vials under inert gas (argon) at -20°C to minimize autoxidation, as polyunsaturated alcohols are highly sensitive to light and oxygen . Regularly monitor purity via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) to detect degradation products like hydroperoxides .

Q. How can researchers distinguish this compound from structurally similar unsaturated alcohols?

- Methodology : Combine spectroscopic techniques (e.g., H-NMR for olefinic proton analysis) and chromatographic separation. For NMR, characteristic signals include δ 5.3–5.4 ppm (triplet for conjugated double bonds) and δ 1.2–1.3 ppm (methyl groups). Use silver-ion chromatography to resolve positional isomers based on double-bond geometry .

Advanced Research Questions

Q. How can experimental designs address contradictions in reported bioactivity data for this compound?

- Methodology :

Source verification : Ensure compound purity (≥99%) via HPLC-UV/Vis or GC-MS, as impurities in commercial batches (e.g., lower-grade γ-linolenic acid derivatives) may skew bioactivity results .

Standardized assays : Replicate studies using cell lines with controlled lipid profiles (e.g., HepG2 for hepatic metabolism) and normalize data to internal controls (e.g., housekeeping genes/proteins) .

Meta-analysis : Apply statistical tools (e.g., Cochrane Q-test) to identify heterogeneity in published datasets, accounting for variables like solvent carriers (ethanol vs. DMSO) .

Q. What strategies improve the yield of this compound in synthetic pathways?

- Methodology :

- Enzymatic synthesis : Use Δ6-desaturase enzymes from Mortierella alpina to convert linoleic acid to γ-linolenic acid, followed by selective reduction to the alcohol . Optimize reaction conditions (pH 7.0, 25°C) and co-factor supplementation (NADPH) .

- Chemical synthesis : Employ Wittig reactions with (6Z,9Z,12Z)-trienoic acid precursors and stabilized ylides. Purify intermediates via flash chromatography (silica gel, hexane:ethyl acetate) .

Q. How can researchers validate the role of this compound in insect pheromone systems?

- Methodology :

- Extraction and profiling : Isolate labial gland secretions from model species (e.g., Bombus terrestris) using hexane extraction, followed by GC-MS analysis. Compare retention indices and mass spectra to synthetic standards .

- Behavioral assays : Test synthetic this compound in Y-maze olfactometers to quantify attraction/repulsion responses. Use video tracking software (e.g., EthoVision) for unbiased data collection .

Data Analysis & Reporting

Q. How should researchers address variability in chromatographic data for this compound?

- Methodology :

- Column conditioning : Pre-treat GC columns with trimethylchlorosilane to reduce peak tailing caused by hydroxyl groups .

- Reproducibility checks : Include triplicate runs for each sample and report relative standard deviations (RSD). Use ANOVA to identify significant batch-to-batch variations .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodology : Apply nonlinear regression models (e.g., four-parameter logistic curve) to EC50/IC50 calculations. Use bootstrap resampling (1,000 iterations) to estimate confidence intervals and mitigate outliers . For omics datasets, apply false discovery rate (FDR) corrections to lipidomic profiles .

Safety & Compliance

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodology :

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation of aerosols by working in fume hoods with ≥0.5 m/s face velocity .

- Spill management : Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste (EPA/DOT guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.